![molecular formula C19H18N2O4S B271332 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)
2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole is a heterocyclic compound that has been widely studied for its potential use in various scientific applications. The compound is known for its unique chemical structure, which makes it an attractive candidate for research in the fields of medicinal chemistry, pharmacology, and biochemistry. In
Applications De Recherche Scientifique
2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole has been studied extensively for its potential use in various scientific applications. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, the compound has been studied for its potential use as a fluorescent probe for imaging applications.
Mécanisme D'action
The mechanism of action of 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole is not fully understood. However, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to induce autophagy in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, the compound has been shown to inhibit angiogenesis and metastasis in cancer cells. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole in lab experiments is its potent antitumor activity. The compound has been shown to exhibit activity against a range of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, the compound has been shown to exhibit fluorescence properties, making it a useful tool for imaging applications. However, one of the limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole. One direction is to further elucidate the compound's mechanism of action, particularly with regard to its effects on autophagy. Another direction is to explore the compound's potential use in combination therapy with other anticancer agents. Additionally, further research is needed to optimize the compound's solubility and bioavailability. Finally, the compound's potential use in imaging applications should be further explored, particularly in the context of cancer diagnosis and treatment monitoring.
Conclusion:
In conclusion, this compound is a promising compound that has been widely studied for its potential use in various scientific applications. The compound's unique chemical structure and potent antitumor activity make it a promising candidate for cancer therapy. Additionally, the compound's fluorescence properties make it a useful tool for imaging applications. However, further research is needed to fully elucidate the compound's mechanism of action and optimize its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole involves the reaction of 4-(4-morpholinylsulfonyl)benzaldehyde with 2-aminophenol in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The compound can be purified using various methods, including column chromatography and recrystallization.
Propriétés
Formule moléculaire |
C19H18N2O4S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2-[(E)-2-(4-morpholin-4-ylsulfonylphenyl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H18N2O4S/c22-26(23,21-11-13-24-14-12-21)16-8-5-15(6-9-16)7-10-19-20-17-3-1-2-4-18(17)25-19/h1-10H,11-14H2/b10-7+ |
Clé InChI |
PPBGQJIQHYZMIX-JXMROGBWSA-N |
SMILES isomérique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4O3 |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



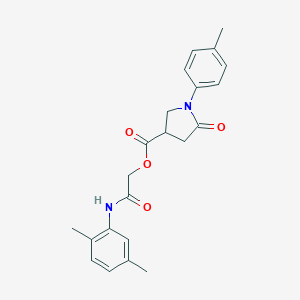
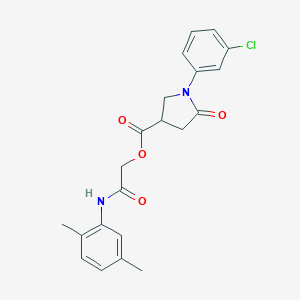
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
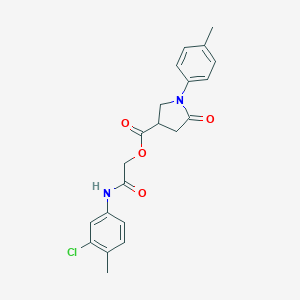
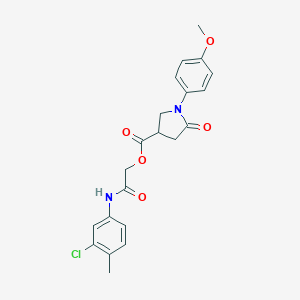

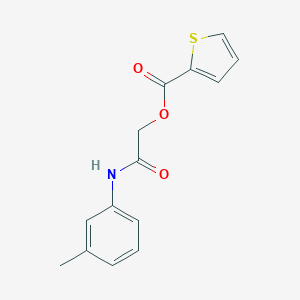

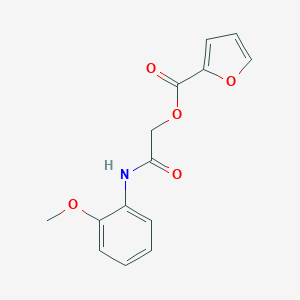
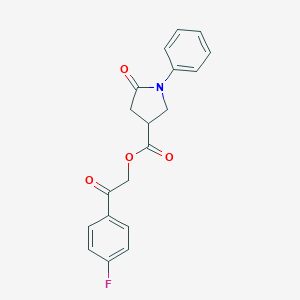

![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)

